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Human Histatin 6 -

Human Histatin 6

Catalog Number: EVT-245601
CAS Number:
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Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Human Histatin 6 can be synthesized using various techniques, including solid-phase peptide synthesis and flow synthesis methods. The flow synthesis approach has been shown to produce a slightly lower crude purity (approximately 63%) compared to other antimicrobial peptides. This method allows for rapid synthesis while maintaining reasonable purity levels .

In solid-phase synthesis, the peptide is assembled on a solid support through sequential coupling of protected amino acids. The efficiency of this process can be affected by factors such as the sequence of amino acids being coupled; for example, sequences with consecutive histidines may lead to decreased coupling efficiency due to steric hindrance .

Molecular Structure Analysis

Human Histatin 6 has a distinct molecular structure characterized by its high content of histidine residues. The peptide consists of 24 amino acids, with a sequence that facilitates its interaction with microbial membranes. The presence of multiple positively charged residues contributes to its ability to bind to negatively charged bacterial membranes, enhancing its antimicrobial activity.

The structural data indicates that Human Histatin 6 adopts a flexible conformation in solution, which may be essential for its function as it allows the peptide to adapt to different targets .

Chemical Reactions Analysis

Human Histatin 6 participates in various biochemical reactions that are integral to its antimicrobial activity. One notable reaction involves the binding of Human Histatin 6 to metal ions such as copper(II), which enhances its ability to generate reactive oxygen species. This mechanism is crucial for its fungicidal properties against pathogens like Candida albicans.

Additionally, the peptide can undergo proteolytic cleavage in saliva, resulting in shorter fragments that may retain some antimicrobial activity. These reactions are important for understanding how Human Histatin 6 functions in vivo and how it can be utilized therapeutically .

Mechanism of Action

The mechanism of action of Human Histatin 6 primarily involves its interaction with microbial membranes. Upon binding to these membranes, the peptide disrupts their integrity, leading to cell lysis and death. This action is facilitated by the cationic nature of the peptide, which allows it to penetrate negatively charged bacterial membranes effectively.

Moreover, Human Histatin 6 has been shown to inhibit specific enzymes critical for microbial survival, further contributing to its antimicrobial effects. Studies have indicated that this peptide can also modulate inflammatory responses in the oral cavity, enhancing its role in maintaining oral health .

Physical and Chemical Properties Analysis

Human Histatin 6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3192.5 Da.
  • Amino Acid Composition: Rich in histidine (approximately one-third of total residues), which contributes to its cationic charge.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Generally stable under physiological conditions but susceptible to proteolytic degradation.

These properties highlight the peptide's suitability for therapeutic applications, particularly in oral health products aimed at combating microbial infections .

Applications

Human Histatin 6 has several scientific applications:

  • Antimicrobial Agent: Due to its potent antifungal and antibacterial properties, it is explored as a treatment option for oral infections and other microbial diseases.
  • Therapeutic Uses: Research indicates potential applications in creating artificial saliva for individuals with salivary gland dysfunction or dry mouth conditions.
  • Dental Products: Incorporation into dental care products aimed at preventing biofilm formation on dental surfaces and reducing caries risk.

The ongoing research into Human Histatin 6 emphasizes its significance not only as an antimicrobial agent but also as a potential therapeutic tool in dentistry and oral medicine .

Biosynthesis and Proteolytic Processing of Human Histatin 6

Genetic Origin and Transcriptional Regulation of Parent Histatin 3

Human Histatin 6 originates not from direct gene expression, but from the controlled proteolytic processing of its precursor protein, Histatin 3. The HTN3 gene (located on chromosome 4q13.3) encodes the primary 32-amino-acid Histatin 3 polypeptide [3] [6] [8]. This gene shares evolutionary ancestry and chromosomal localization with the HTN1 gene (encoding Histatin 1) and the STATH (statherin) gene, suggesting gene duplication events within a salivary-specific defensin gene cluster [1] [7].

Transcription of HTN3 exhibits significant cell-type specificity, being predominantly active in the acinar cells of the parotid and submandibular salivary glands. A key regulatory element, the HTN27 box, located within the region -2254 to -1748 base pairs upstream of the transcription start site, acts as a strong positive regulator. This element functions synergistically with proximal promoter elements and binds a salivary-gland-specific ~100 kDa protein, ensuring tissue-specific expression [2] [8]. The resulting mRNA is translated into the pre-protein, which is subsequently processed into the mature 32-residue Histatin 3 (sequence: GHMDSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDN) – the direct precursor to Histatin 6 [6] [8].

Enzymatic Cleavage Pathways in Salivary Proteolytic Cascades

Histatin 3 undergoes a highly specific, non-random proteolytic cascade within the salivary secretion, generating a family of bioactive peptides, including Histatin 6. Tandem mass spectrometry analyses of human saliva have mapped 24 distinct fragments originating solely from Histatin 3 (none from Histatin 1), revealing a tightly regulated sequential fragmentation pathway primarily driven by trypsin-like serine protease activity targeting arginine (R) and lysine (K) residues [4] [10].

The proteolytic cascade follows a strict hierarchy:

  • Primary Cleavage at Arg25: The initial and obligatory cleavage occurs at the Arg25-Tyr26 bond within Histatin 3. This cleavage yields two fragments: the N-terminal Histatin 6 (DSHAKRHHGYKRKFHEKHHSHRGYR, residues 1-25) and the C-terminal fragment (residues 26-32, SNYLYDN). The detection of residues 26-32, 28-32, and 29-32, but not other C-terminal fragments starting before residue 26, strongly supports Arg25 as the primary site [4] [10].
  • Secondary Cleavage at the KRKF Motif (Lys11-Arg12): Subsequent cleavages occur within the highly basic KRKF sequence (residues 11-14). Cleavage at Lys11-Arg12 generates fragments like Histatin 7 (RKFHEKHHSHRGY, residues 12-24) and Histatin 8 (KFHEKHHSHRGY, residues 13-24) from Histatin 6 or Histatin 5.
  • Tertiary Cleavage at the AKR Motif (Ala4-Lys5-Arg6): Further processing targets the AKR motif near the N-terminus, producing smaller peptides like Histatin 11 (KRHHGYKR, residues 7-14?) and Histatin 12 (KRHHGYK, residues 7-13?) [3] [10].

Notably, specific bonds, such as Lys17-His18 and Arg22-Ser23, show remarkable resistance to salivary proteases, indicating steric hindrance or local structural features protecting these sites [10].

Table 1: Key Proteolytic Cleavage Sites in Histatin 3 Generating Histatin 6 and Derivatives

Cleavage Site (Residues)Bond CleavedPrimary Fragment GeneratedDerived Peptides (Examples)Protease Type
Arg²⁵-Tyr²⁶R↓YHistatin 6 (1-25)N/ATrypsin-like
Lys¹¹-Arg¹²K↓RHistatin 7 (12-24), Histatin 8 (13-24)Histatin 9 (12-25), Histatin 10 (13-25)Trypsin-like
Ala⁴-Lys⁵ / Lys⁵-Arg⁶A↓K / K↓RHistatin 11 (5-11?/7-11?), Histatin 12 (5-12?/7-12?)Smaller N-terminal fragmentsTrypsin-like
Resistant Sites: Lys¹⁷-His¹⁸, Arg²²-Ser²³----

Table 2: Hierarchy of Histatin 3 Proteolytic Cascade Leading to Histatin 6

StepCleavage SiteKey Fragment ProducedSignificance
1Arg²⁵Histatin 6 (1-25), 26-32Obligatory first step; Defines N-terminus of Histatin 6
2Lys¹¹-Arg¹²Histatin 7 (12-24), Histatin 8 (13-24)Processes C-terminal region of Histatin 6/5
3Ala⁴-Lys⁵ / Lys⁵-Arg⁶Histatin 11, Histatin 12Processes N-terminal region of Histatin 6/3

Post-Translational Modifications and Fragment-Specific Stability

Compared to Histatin 1, Histatin 3 and its derived fragments undergo minimal classical post-translational modification. Crucially, Histatin 6 itself lacks the phosphorylated serine residue found at position 2 in Histatin 1 derivatives. Phosphorylation of serine (likely by a salivary gland kinase) is specific to Histatin 1 and is absent in the Histatin 3 lineage [6] [8]. Some Histatin 1 derivatives in submandibular/sublingular secretions possess sulfated tyrosine residues, but tyrosine sulfation has not been reported for Histatin 3-derived peptides like Histatin 6 [8].

Despite existing in a saliva environment rich in proteolytic activity, Histatin 6 demonstrates significant functional stability. This stability arises from several factors:

  • Structural Stability: Histatin 6, like Histatin 5, exhibits conformational adaptability. While largely a random coil in aqueous solution, it adopts stable α-helical structures in hydrophobic environments (e.g., near microbial membranes) or upon binding metal ions. This structural flexibility may protect key functional domains [8].
  • Metal Ion Binding: The N-terminus of Histatin 6 contains the highly conserved ATCUN motif (D¹S²H³A⁴ - Amino Terminal Cu(II)/Ni(II)-binding motif). This motif chelates transition metal ions (Cu²⁺, Ni²⁺) with high affinity using the N-terminal amine nitrogen, adjacent backbone nitrogens, and the imidazole nitrogen of His³, forming a stable square-planar complex. Additionally, the sequence includes a potential zinc-binding motif (H¹⁸XXH²¹, residues 18-21). Metal binding stabilizes the peptide structure and is integral to its ability to catalyze reactive oxygen species (ROS) formation, contributing to its antimicrobial activity [8] [6].
  • Functional Domain Preservation: The primary proteolytic cleavages generating Histatin 6 (at Arg²⁵) and its subsequent fragments often occur outside critical functional domains. The regions responsible for antifungal activity (e.g., the mid-region around His¹⁸/His²¹) and metal binding (N-terminal ATCUN) remain intact in Histatin 6 and many of its early degradation products (like Histatin 5, residues 1-24), allowing sustained biological activity within the proteolytic oral milieu [8] [10].

Table 3: Key Structural and Stability Determinants of Human Histatin 6

FeatureLocation/ResiduesChemical Property/FunctionImpact on Stability/Function
ATCUN MotifN-terminus (D¹-S²-H³-A⁴)High-affinity binding of Cu²⁺/Ni²⁺; Catalyzes ROS formationStabilizes N-terminal structure; Enables oxidative antimicrobial activity
Potential Zn²⁺ MotifH¹⁸-X-X-H²¹Coordination of Zn²⁺ ionsMay stabilize structure; Contribute to enzyme inhibition
High Histidine ContentMultiple (e.g., H³, H⁷, H⁸, H¹⁵, H¹⁸, H¹⁹, H²¹)Buffering capacity; Metal coordination; Membrane interactionEnhances solubility; Facilitates metal binding and membrane association
Cationic ResiduesK⁵, R⁶, K⁹, R¹², K¹³, R¹⁴, K¹⁶, R²³, R²⁵Positive charge at physiological pHElectrostatic interaction with microbial membranes; Binding to hydroxyapatite
Absence of Sensitive PTMsEntire sequenceNo phosphorylation/sulfation sites identifiedAvoids susceptibility to phosphatase/sulfatase activity

The controlled proteolysis of Histatin 3, therefore, functions as an activation mechanism, generating a cascade of stable and functional peptides like Histatin 6, optimized for roles in oral innate immunity and tissue homeostasis.

Table 4: Human Histatin 6 - Core Chemical and Biological Characteristics

CharacteristicDetailSource/Reference
Systematic NameHuman Histatin 6 [5]
Parent ProteinHistatin 3 (HTN3 gene product) [3] [6]
Amino Acid SequenceH-DSHAKRHHGYKRKFHEKHHSHRGYR-OH (25 residues) [5] [6]
Molecular Weight3192.4 Da (Theoretical Average) [5]
Isoelectric Point (pI)~11.01 (Theoretical) [5]
Major SourceHuman Parotid and Submandibular Saliva [1] [3] [8]
Primary Biosynthesis MechanismProteolytic cleavage of Histatin 3 (Arg²⁵↓Tyr²⁶) [4] [10]
Key Functional MotifsATCUN (N-terminal: D¹S²H³A⁴), Potential Zn²⁺-binding (H¹⁸XXH²¹) [6] [8]
Major Documented ActivitiesAntimicrobial (vs. E. coli, M. luteus, S. cerevisiae, C. albicans), Metal Binding [5] [8] [9]

Properties

Product Name

Human Histatin 6

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